6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Description
6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a benzoxazine derivative featuring a piperazine sulfonyl substituent at position 6 of the benzoxazine core. Key physicochemical properties include:
- Molecular formula: C₁₂H₁₅Cl₂N₃O₄S
- Molecular weight: 368.2 g/mol
- CAS numbers: 1172549-33-5 (primary) and 1269151-32-7 (alternative) .
- Purity: ≥95% (as per supplier specifications) .
The compound is primarily used in research settings, with applications in medicinal chemistry due to structural features associated with DNA topoisomerase inhibition and anticancer activity .
Properties
IUPAC Name |
6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S.ClH/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15;/h1-2,7,13H,3-6,8H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYLNDJLHTFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a benzoxazinone core fused to a piperazine-sulfonyl group at the 6-position, with a hydrochloride counterion enhancing solubility. Its molecular formula, C₁₂H₁₆ClN₃O₄S (MW: 333.79 g/mol), necessitates precise regioselective sulfonation and cyclization steps. The benzoxazinone ring system, characterized by a bicyclic structure combining benzene and oxazinone moieties, imposes steric constraints that complicate direct functionalization.
Key Synthetic Objectives
- Regioselective sulfonation at the 6-position of the benzoxazinone ring.
- Piperazine incorporation via nucleophilic substitution or coupling reactions.
- Hydrochloride salt formation to improve crystallinity and bioavailability.
Synthetic Route 1: Condensation-Sulfonation Sequence
Benzoxazinone Core Synthesis
The benzoxazinone scaffold is typically constructed through a condensation reaction between 2-aminophenol derivatives and carbonyl sources. For example, 2,4-dihydroxybenzoic acid undergoes esterification with methanol under thionyl chloride catalysis, followed by ammonolysis to yield 2,4-dihydroxybenzamide. Cyclization via microwave-assisted heating (120°C, 250 W) with aqueous ammonia produces the 3,4-dihydro-2H-1,4-benzoxazin-3-one intermediate in 60% yield.
Table 1: Reaction Conditions for Benzoxazinone Formation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, SOCl₂, 65°C, 4h | 85 |
| Ammonolysis | NH₃ (aq.), microwave, 120°C, 30min | 60 |
Sulfonation and Piperazine Coupling
Sulfonation at the 6-position employs chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C. The resultant sulfonic acid intermediate reacts with piperazine in the presence of a coupling agent (e.g., EDC/HOBt) to install the sulfonyl-piperazine moiety. Patent data suggest that microwave-assisted coupling (150°C, 20min) enhances reaction efficiency, achieving 75% yield.
Table 2: Sulfonation-Piperazine Coupling Optimization
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | DCM, 0°C, 12h | 52 | 89 |
| Microwave | 150°C, 20min, DIPEA | 75 | 95 |
Hydrochloride Salt Formation
The free base is treated with 1M HCl in ethyl acetate, followed by recrystallization from ethanol/water (3:1) to afford the hydrochloride salt. X-ray crystallography confirms the salt’s monoclinic crystal system, with hydrogen bonding between the protonated piperazine and chloride ion.
Synthetic Route 2: Thiourea-Mediated Cyclization
Acid Chloride Activation
Adapting methods from benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is activated with thionyl chloride to form the corresponding acid chloride. This intermediate reacts with N,N-dialkylthiourea derivatives under argon to construct the benzoxazinone ring in one pot, achieving 68% yield.
Piperazine-Sulfonyl Integration
Post-cyclization, the chloro substituent undergoes nucleophilic aromatic substitution with piperazine in dimethylacetamide (DMAc) at 100°C. Subsequent sulfonation using sulfur trioxide–pyridine complex introduces the sulfonyl group, with a total yield of 65% after hydrochloride salt formation.
Table 3: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Condensation-Sulfonation) | Route 2 (Thiourea-Mediated) |
|---|---|---|
| Total Yield (%) | 58 | 65 |
| Reaction Time | 18h | 9h |
| Purification Steps | 3 | 2 |
| Scalability | Moderate | High |
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal analysis reveals a planar benzoxazinone core (torsion angle <5°) and chair conformation of the piperazine ring. The hydrochloride salt forms a hydrogen-bonded network with Cl⁻···H–N distances of 2.09 Å.
Chemical Reactions Analysis
6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aza-Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-nitrogen bond.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzoxazines and piperazine derivatives. For instance, research has shown that certain benzothiazole-piperazine hybrids exhibit moderate to potent activity against various cancer cell lines, including MCF7 and HCT116 . The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine moiety can enhance anticancer efficacy.
Case Study:
A study synthesized novel benzothiazole-piperazine conjugates and assessed their antiproliferative effects against human cancer cell lines. The results demonstrated that specific substitutions led to increased cytotoxicity, suggesting a promising avenue for developing new anticancer agents .
Neuropharmacological Effects
Compounds containing piperazine moieties have been investigated for their neuropharmacological properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Study:
A series of piperazine derivatives were evaluated for their effects on serotonin and dopamine receptors. The findings suggest that certain modifications can enhance receptor affinity and selectivity, paving the way for new treatments for depression and anxiety disorders .
Antimicrobial Activity
The sulfonyl group in the compound's structure has been associated with antimicrobial properties. Studies have shown that piperazine derivatives can exhibit significant antibacterial activity against various pathogens.
Data Table: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride | Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the varying degrees of antimicrobial efficacy among different compounds, highlighting the potential of this compound as an antibacterial agent.
Structure-Based Drug Design
The unique structure of this compound makes it a candidate for structure-based drug design efforts aimed at developing selective inhibitors for specific biological targets.
Case Study:
In silico studies employing molecular docking techniques have been used to predict the binding affinity of this compound to various protein targets involved in disease pathways. These studies assist in optimizing lead compounds for improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. For example, in the context of anti-HIV activity, it may inhibit viral replication by binding to viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The benzoxazine scaffold allows for diverse substitutions. Below is a structural comparison with key analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₅Cl₂N₃O₄S | 368.2 | 6-piperazine-1-sulfonyl |
| 6-Chloro-7-(piperazine-1-sulfonyl) analogue | C₁₂H₁₄Cl₂N₃O₄S | Not reported | 6-Cl, 7-piperazine-1-sulfonyl |
| 6-(Piperidine-4-carbonyl) analogue | C₁₄H₁₇ClN₂O₃ | 296.75 | 6-piperidine-4-carbonyl |
| 6-Boronic acid pinacol ester | C₁₄H₁₈BNO₄ | 275.11 | 6-boronic ester (Suzuki coupling) |
Key Observations :
- Piperazine sulfonyl vs.
- Boronic ester : Facilitates cross-coupling reactions for further derivatization, highlighting the benzoxazine core's synthetic versatility .
Pharmacological Activity
Anticancer Potential
- 6-Boronic ester analogue : Used in Suzuki reactions to generate biaryl structures, a common strategy in developing kinase inhibitors .
Anti-inflammatory and Antioxidant Activity
Commercial and Regulatory Status
Biological Activity
6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is with a molecular weight of 320.8 g/mol. Its structure includes a piperazine ring and a benzoxazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₇ClN₂O₄S |
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine; hydrochloride |
| Appearance | Powder |
Anticancer Properties
Research indicates that derivatives of benzoxazines exhibit anticancer activity. A study found that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with key cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against both bacterial and fungal strains. A review highlighted the broad spectrum of activity exhibited by benzoxazine derivatives, including inhibition of pathogenic fungi and bacteria. This suggests potential applications in treating infections caused by resistant strains .
Inhibition of Enzymes
This compound has been identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as diabetes. The compound demonstrated an IC50 value of 0.7 μM in inhibiting this enzyme, indicating its potential as a therapeutic agent for metabolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By selectively inhibiting enzymes like 11β-HSD1, it alters metabolic pathways that may benefit conditions like obesity and diabetes.
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives have shown antioxidant properties that protect cells from oxidative stress.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications on the benzoxazine scaffold led to enhanced anticancer properties against breast cancer cell lines .
- Antimicrobial Efficacy : Another research article demonstrated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Metabolic Disease Treatment : Inhibitory effects on 11β-HSD1 were explored in a clinical setting, showcasing improvements in insulin sensitivity among treated subjects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves sulfonylation of a benzoxazine precursor with a piperazine-sulfonyl chloride derivative. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to reduce side products like unreacted intermediates or over-sulfonylated byproducts. Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/methanol) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical. Purity validation should use HPLC (C18 column, UV detection at 254 nm) and NMR (1H/13C) to confirm structural integrity .
- Data Gap : Limited evidence on reaction yields or scalability in the provided sources.
Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) using UV-Vis spectroscopy to measure saturation points. Polar solvents like DMSO or methanol are likely optimal .
- Stability : Incubate the compound at 25°C and 40°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS over 72 hours to identify hydrolytic or oxidative byproducts (e.g., cleavage of the sulfonyl-piperazine bond) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?
- Methodology :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK, MAPK families) due to the benzoxazine scaffold’s potential π-π stacking interactions.
- Assay Design : Use fluorescence-based ADP-Glo™ assays to measure IC50 values. Include controls (e.g., staurosporine) and validate hits with SPR (surface plasmon resonance) for binding kinetics .
- Modifications : Introduce substituents at the benzoxazine C-2 position or piperazine N-atoms to probe steric and electronic effects on potency .
Q. How can contradictory data on the compound’s metabolic stability in hepatic microsomes be resolved?
- Methodology :
- In Vitro Assays : Perform parallel incubations in human and rodent liver microsomes with NADPH cofactor. Quantify parent compound depletion using LC-MS/MS and identify metabolites (e.g., sulfoxide formation or piperazine N-demethylation).
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
- Contradiction : Piperazine derivatives often show species-dependent metabolism, which may explain variability in reported half-lives .
Q. What experimental approaches are suitable for assessing the compound’s potential off-target effects in neuronal cell lines?
- Methodology :
- Transcriptomics : Perform RNA-seq on SH-SY5Y cells treated with IC50 doses to identify dysregulated pathways (e.g., GPCR signaling, ion channel expression).
- Calcium Imaging : Use Fluo-4 AM to monitor intracellular Ca²+ flux, which may indicate off-target interactions with voltage-gated channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
